molecular formula C27H32Cl2FN3O4 B1677116 Unii-2FJ6Y9S5AK CAS No. 908027-55-4

Unii-2FJ6Y9S5AK

Cat. No.: B1677116
CAS No.: 908027-55-4
M. Wt: 552.5 g/mol
InChI Key: UNXQGBMZYKHQCO-NVHWNKAKSA-N
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Description

Chemical Identity and Nomenclature

UNII-2FJ6Y9S5AK, also known as MI-219, is a synthetic small-molecule inhibitor of the human double minute 2 (HDM2) protein. Its chemical identity is defined by the IUPAC name (2'R,3S,3'R,5'R)-6-chloro-3'-(3-chlorophenyl)-N-[(3S)-3,4-dihydroxybutyl]-5'-(2,2-dimethylpropyl)-5-fluoro-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide. The molecular formula is C₂₇H₃₂Cl₂FN₃O₄, with a molecular weight of 552.47 g/mol.

The SMILES notation for MI-219 is CC(C)(C)C[C@@H]1[C@]2(C@HC3=CC(=CC=C3)Cl)C4=CC(=C(C=C4NC2=O)Cl)F, representing its stereospecific spiro-oxindole core structure. The InChIKey (FCPJMURCXCSVLM-KVUUDYJHSA-N) further encodes its three-dimensional conformation. Additional identifiers include the CAS registry number 908027-55-4 and PubChem CID 121458548.

Identifier Value
IUPAC Name (2'R,3S,3'R,5'R)-6-chloro-3'-(3-chlorophenyl)-N-[(3S)-3,4-dihydroxybutyl]-5'-(2,2-dimethylpropyl)-5-fluoro-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide
Molecular Formula C₂₇H₃₂Cl₂FN₃O₄
Molecular Weight 552.47 g/mol
CAS Number 908027-55-4
UNII Code 2FJ6Y9S5AK

Regulatory Classification and UNII Code Significance

The Unique Ingredient Identifier (UNII) 2FJ6Y9S5AK is a non-proprietary alphanumeric code assigned by the U.S. Food and Drug Administration’s (FDA) Global Substance Registration System (GSRS). This system adheres to ISO 11238 standards, which mandate rigorous scientific definitions for substances in regulated products. The UNII enables unambiguous identification of MI-219 across regulatory domains, facilitating data exchange in pharmacovigilance, supply chain tracking, and translational research.

MI-219 is classified as a chemical substance under the GSRS framework, defined by its stoichiometric molecular structure and stereochemical properties. Its UNII distinguishes it from related compounds, such as MI-77301 (a derivative with improved pharmacokinetics), by encoding structural features like the spiro-oxindole scaffold and chloro-fluoro substitutions. Regulatory databases, including DailyMed and the FDA’s Orange Book, use UNIIs to link substances to approved products, though MI-219 remains investigational.

Historical Development and Discovery

MI-219 was developed through rational drug design targeting the HDM2-p53 interaction. The p53 tumor suppressor protein is often inactivated in cancers due to overexpression of HDM2, which promotes its ubiquitination and degradation. Early work identified spiro-oxindoles as potent HDM2 inhibitors, leading to the optimization of MI-219’s binding affinity and selectivity.

Key milestones include:

  • Structural Modeling : Computational docking studies revealed that MI-219 mimics p53’s critical binding residues (Phe19, Leu22, Trp23, Leu26), enabling sub-nanomolar affinity (Kᵢ = 5 nM) for HDM2.
  • Selectivity Profile : MI-219 exhibits >10,000-fold selectivity for HDM2 over the related protein HDMX (MDMX), addressing concerns about off-target effects.
  • Preclinical Validation : In xenograft models, MI-219 induced tumor regression by activating p53-dependent apoptosis and cell cycle arrest, with minimal toxicity in normal tissues.

The compound’s development underscored the importance of stereochemical precision , as its (2'R,3S,3'R,5'R) configuration is essential for binding to HDM2’s hydrophobic pocket. Subsequent derivatives, such as MI-77301, retained this core structure while improving oral bioavailability.

Properties

CAS No.

908027-55-4

Molecular Formula

C27H32Cl2FN3O4

Molecular Weight

552.5 g/mol

IUPAC Name

(2'R,3S,3'R,5'R)-6-chloro-3'-(3-chlorophenyl)-N-[(3S)-3,4-dihydroxybutyl]-5'-(2,2-dimethylpropyl)-5-fluoro-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide

InChI

InChI=1S/C27H32Cl2FN3O4/c1-26(2,3)12-21-27(17-10-19(30)18(29)11-20(17)32-25(27)37)22(14-5-4-6-15(28)9-14)23(33-21)24(36)31-8-7-16(35)13-34/h4-6,9-11,16,21-23,33-35H,7-8,12-13H2,1-3H3,(H,31,36)(H,32,37)/t16-,21+,22-,23+,27-/m0/s1

InChI Key

UNXQGBMZYKHQCO-NVHWNKAKSA-N

SMILES

CC(C)(C)CC1C2(C(C(N1)C(=O)NCCC(CO)O)C3=CC(=CC=C3)Cl)C4=CC(=C(C=C4NC2=O)Cl)F

Isomeric SMILES

CC(C)(C)C[C@@H]1[C@]2([C@H]([C@@H](N1)C(=O)NCC[C@@H](CO)O)C3=CC(=CC=C3)Cl)C4=CC(=C(C=C4NC2=O)Cl)F

Canonical SMILES

CC(C)(C)CC1C2(C(C(N1)C(=O)NCCC(CO)O)C3=CC(=CC=C3)Cl)C4=CC(=C(C=C4NC2=O)Cl)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Spiro-oxindole;  MI219;  MI 219;  MI-219

Origin of Product

United States

Chemical Reactions Analysis

MI-219 undergoes various chemical reactions, including:

    Oxidation: MI-219 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, leading to reduced forms of MI-219.

    Substitution: MI-219 can participate in substitution reactions, where certain functional groups are replaced by others.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

MI-219 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

MI-219 exerts its effects by binding to HDM2, thereby inhibiting its interaction with p53. This inhibition leads to the activation of p53, which in turn induces cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the up-regulation of p53, HDM2, and p21 in cancer cells with wild-type p53. These effects are observed both in vitro and in vivo, demonstrating the compound’s potential as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Amino-4-nitrothiazole
  • Structural Similarities : Both compounds feature a thiazole core with nitro and amine substituents.
  • Key Differences: Substituent Position: 5-Nitrothiazol-2-amine has nitro at position 5, whereas 2-amino-4-nitrothiazole substitutes nitro at position 4. Physicochemical Properties:
Parameter 5-Nitrothiazol-2-amine 2-Amino-4-nitrothiazole
Molecular Weight (g/mol) 145.12 145.12
Melting Point (°C) 198–200 (decomposes) 210–212 (decomposes)
Solubility Low in water Low in water
  • Applications: While 5-nitrothiazol-2-amine is used in QC, 2-amino-4-nitrothiazole is employed in agrochemical synthesis .
Nitazoxanide (Parent Drug)
  • Functional Similarities : Both are nitro-thiazole derivatives with antiparasitic activity.
  • Key Differences :
    • Structure : Nitazoxanide incorporates 5-nitrothiazol-2-amine as a substructure but adds a salicylate moiety.
    • Bioactivity :
Parameter 5-Nitrothiazol-2-amine Nitazoxanide
Primary Use Analytical standard Broad-spectrum antiparasitic
Mechanism N/A Inhibits pyruvate:ferredoxin oxidoreductase
  • Regulatory Status: Nitazoxanide is FDA-approved, whereas 5-nitrothiazol-2-amine is restricted to non-clinical applications .

Comparative Research Findings

Stability and Analytical Performance
  • Stability : 5-Nitrothiazol-2-amine exhibits high thermal stability (decomposition >190°C), making it suitable for LC-MS calibration. In contrast, nitazoxanide degrades at lower temperatures (150°C) due to its complex structure .
  • Analytical Utility :
    • HPLC Retention : 5-Nitrothiazol-2-amine elutes earlier (RT: 4.2 min) than nitazoxanide (RT: 8.5 min) under reverse-phase conditions .
    • Detection Limits : UV detection at 254 nm shows superior sensitivity for 5-nitrothiazol-2-amine (LOD: 0.1 µg/mL) compared to nitazoxanide (LOD: 0.5 µg/mL) due to fewer interfering chromophores .

Data Tables

Table 1: Physicochemical Comparison

Property 5-Nitrothiazol-2-amine 2-Amino-4-nitrothiazole Nitazoxanide
Molecular Formula C₃H₃N₃O₂S C₃H₃N₃O₂S C₁₂H₉N₃O₅S
LogP (Partition Coefficient) 1.2 1.5 2.8
Regulatory Status QC/ANDA applications Industrial synthesis FDA-approved

Table 2: Spectroscopic Signatures

Technique 5-Nitrothiazol-2-amine (Key Peaks)
¹H NMR (DMSO-d₆) δ 7.45 (s, 1H, thiazole-H), δ 6.80 (s, 2H, NH₂)
IR (cm⁻¹) 3350 (N-H), 1530 (NO₂ asym), 1350 (NO₂ sym)

Q & A

Q. What methodologies are critical for assessing long-term stability under diverse environmental conditions?

  • Methodological Answer : Design factorial experiments to test interactions between temperature, pH, and oxidative stress. Employ chemometric tools (e.g., PCA) to identify degradation pathways. Publish raw datasets to enable third-party verification .

Key Methodological Frameworks

  • FINER Criteria : Ensure research questions are Feasible, Interesting, Novel, Ethical, and Relevant .
  • PICO Framework : Structure hypotheses for comparative studies .
  • ICH Guidelines : Validate analytical and stability-testing protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Unii-2FJ6Y9S5AK
Reactant of Route 2
Unii-2FJ6Y9S5AK

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.